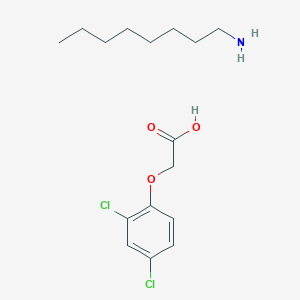
Octylamine 2,4-dichlorophenoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Dichlorophenoxy)acetic acid; octan-1-amine: is a compound that combines two distinct chemical entities: 2-(2,4-dichlorophenoxy)acetic acid and octan-1-amine. The former is a well-known herbicide, commonly referred to as 2,4-D, which is used to control broadleaf weeds. The latter, octan-1-amine, is an organic compound that belongs to the class of amines. This combination can be utilized in various applications, particularly in agriculture and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
2-(2,4-Dichlorophenoxy)acetic acid
-
Octan-1-amine
- Octan-1-amine can be synthesized through the reduction of octanenitrile using hydrogen in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-(2,4-Dichlorophenoxy)acetic acid can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Octan-1-amine can be reduced to form corresponding amines with shorter carbon chains.
Substitution: Both components can undergo substitution reactions. For example, the chlorine atoms in 2-(2,4-dichlorophenoxy)acetic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Major Products:
- The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-(2,4-dichlorophenoxy)acetic acid can yield chlorinated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
- 2-(2,4-Dichlorophenoxy)acetic acid is widely used as a herbicide in agricultural chemistry to control broadleaf weeds .
- Octan-1-amine is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology
- 2-(2,4-Dichlorophenoxy)acetic acid is used in plant biology research to study the effects of synthetic auxins on plant growth and development .
Medicine
- Octan-1-amine derivatives are explored for their potential pharmacological properties, including antimicrobial and antifungal activities.
Industry
- 2-(2,4-Dichlorophenoxy)acetic acid is used in the formulation of herbicides for agricultural applications .
- Octan-1-amine is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
2-(2,4-Dichlorophenoxy)acetic acid
- Acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). It induces uncontrolled growth in susceptible plants, leading to their death .
- It is absorbed through the leaves and translocated to the meristems, where it disrupts normal growth processes .
Octan-1-amine
- Functions as a primary amine, participating in various biochemical reactions. Its mechanism of action depends on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar properties but with an additional chlorine atom.
Uniqueness
- 2-(2,4-Dichlorophenoxy)acetic acid is unique due to its widespread use and effectiveness as a herbicide. It has been extensively studied and is one of the most commonly used herbicides globally .
- Octan-1-amine is unique for its versatility in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
2212-53-5 |
|---|---|
Molekularformel |
C16H25Cl2NO3 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
2-(2,4-dichlorophenoxy)acetic acid;octan-1-amine |
InChI |
InChI=1S/C8H6Cl2O3.C8H19N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-2-3-4-5-6-7-8-9/h1-3H,4H2,(H,11,12);2-9H2,1H3 |
InChI-Schlüssel |
ISLMFQNVUXMPKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


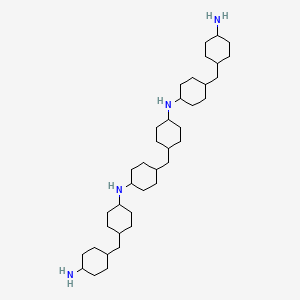
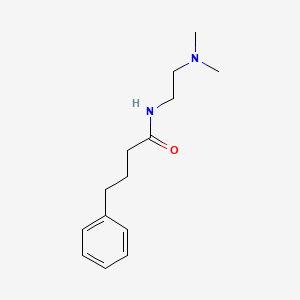
![2-amino-8-cyclopropylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13758821.png)
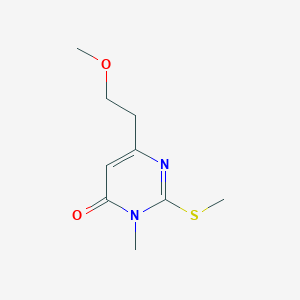

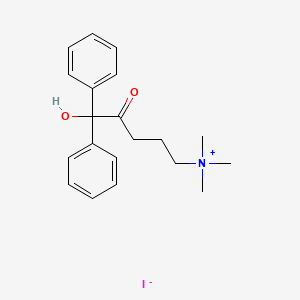
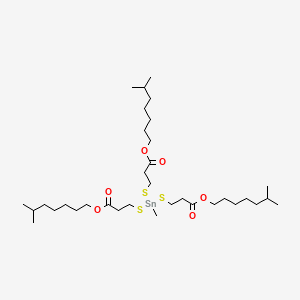
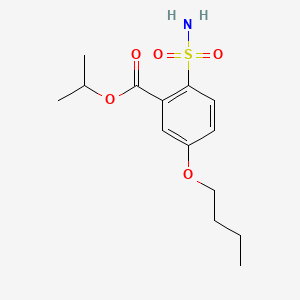
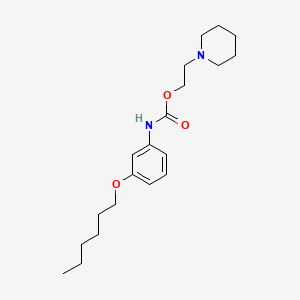
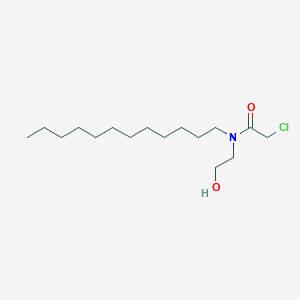
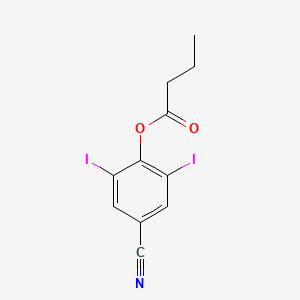
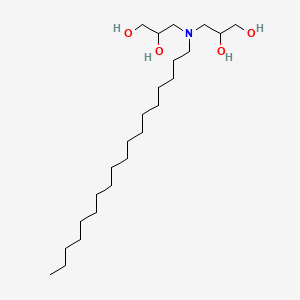
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[(2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B13758873.png)

